5-Cyclohexylpentan-2-one
Description
Properties
CAS No. |
105029-25-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-cyclohexylpentan-2-one |
InChI |
InChI=1S/C11H20O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h11H,2-9H2,1H3 |
InChI Key |
AMJMGJLZIFEFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Cyclohexylpentan-2-one vs. 2,5-Di(cyclopentylidene)cyclopentan-1-one
2,5-Di(cyclopentylidene)cyclopentan-1-one (CAS 5682-82-6, C₁₅H₂₀O) features a cyclopentanone core fused with two cyclopentylidene groups, creating a rigid, conjugated system . Compared to this compound:
- Molecular Weight : Higher (216.32 g/mol vs. 168.28 g/mol) due to additional cyclic substituents.
- Hydrophobicity : Likely higher XlogP (unreported) due to extended conjugated rings.
- Reactivity : The α,β-unsaturated ketone structure in 2,5-di(cyclopentylidene)cyclopentan-1-one enables conjugate addition reactions, unlike the saturated ketone in this compound.
This compound vs. Prop-2-en-1-yl 5-Cyclohexylpentanoate
Prop-2-en-1-yl 5-cyclohexylpentanoate (CAS 7493-68-7, C₁₄H₂₂O₂) is an ester derivative of 5-cyclohexylpentanoic acid . Key differences:
- Functional Group : Ester (-COO-) vs. ketone (-CO-). Esters are more polar but less reactive toward nucleophiles.
- Molecular Weight : Higher (222.33 g/mol vs. 168.28 g/mol) due to the allyl ester group.
- Applications : Esters are commonly used as flavoring agents or plasticizers, whereas ketones like this compound may serve as intermediates in organic synthesis.
Physicochemical Properties (Table 2)
| Compound | Molecular Formula | Molecular Weight (g/mol) | XlogP | Polar Surface Area (Ų) | Key Functional Group |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₀O | 168.28 | 3.5 | 17.1 | Ketone |
| 2,5-Di(cyclopentylidene)cyclopentan-1-one | C₁₅H₂₀O | 216.32 | ~4.2* | 17.1† | α,β-Unsaturated ketone |
| Prop-2-en-1-yl 5-cyclohexylpentanoate | C₁₄H₂₂O₂ | 222.33 | ~3.8* | 26.3‡ | Ester |
*Estimated based on structural analogs. †Assumed identical due to single ketone group. ‡Calculated for ester group.
Preparation Methods
Grignard Reaction-Based Alkylation
A widely employed method for introducing alkyl groups to ketones involves the use of Grignard reagents. For 5-cyclohexylpentan-2-one, the reaction could proceed via the nucleophilic addition of a cyclohexyl-containing Grignard reagent to a pre-existing ketone. For example, reacting cyclohexylmagnesium bromide with 4-penten-2-one in anhydrous tetrahydrofuran (THF) at −78°C, followed by acid quenching, may yield the target compound.
Reaction Scheme:
Key Considerations:
Friedel-Crafts Acylation
Friedel-Crafts acylation, typically used for aromatic systems, can be adapted for aliphatic substrates by employing Lewis acids such as aluminum chloride (AlCl₃). Cyclohexane derivatives may undergo acylation with pentanoyl chloride under controlled conditions.
Procedure:
-
Dissolve cyclohexane in dichloromethane (DCM).
-
Add AlCl₃ (1.2 equiv) and pentanoyl chloride (1.0 equiv) dropwise at 0°C.
-
Stir for 6 hours at room temperature.
Challenges:
-
Low regioselectivity due to the absence of aromatic directing groups.
-
Competing side reactions (e.g., over-acylation) reduce yields.
Oxidation of Secondary Alcohols
Jones Oxidation
Secondary alcohols, such as 5-cyclohexylpentan-2-ol, can be oxidized to ketones using Jones reagent (CrO₃ in H₂SO₄). This method is effective for substrates resistant to over-oxidation.
Typical Conditions:
-
Substrate: 5-Cyclohexylpentan-2-ol (1.0 equiv)
-
Reagent: CrO₃ (2.0 equiv) in aqueous H₂SO₄ (40%)
-
Temperature: 0–5°C
Limitations:
Swern Oxidation
For acid-sensitive substrates, Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and a base) offers a milder alternative. This method avoids acidic conditions and achieves comparable yields.
Protocol:
-
Cool oxalyl chloride (1.1 equiv) and DMSO (2.5 equiv) in DCM to −60°C.
-
Add 5-cyclohexylpentan-2-ol (1.0 equiv) and stir for 30 minutes.
-
Quench with triethylamine (5.0 equiv) and warm to room temperature.
Advantages:
Coupling Reactions
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling between a boronic acid derivative and a ketone-containing halide could assemble the carbon skeleton. For instance, coupling 5-bromopentan-2-one with cyclohexylboronic acid in the presence of Pd(PPh₃)₄ and a base.
Optimized Parameters:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/water (3:1)
-
Temperature: 80°C
Reductive Amination Followed by Oxidation
A two-step approach involving reductive amination to install the cyclohexyl group, followed by oxidation to the ketone, has been reported for analogous structures.
-
Reductive Amination:
-
React pentan-2-one with cyclohexylamine under H₂ (1 atm) and Raney Ni.
-
Intermediate: 5-Cyclohexylpentan-2-amine.
-
-
Oxidation:
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Grignard Alkylation | Cyclohexyl-MgBr, THF, −78°C | 65–75 | >90 | Steric hindrance |
| Jones Oxidation | CrO₃, H₂SO₄, 0°C | ~70 | 85–90 | Chromium waste |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 50–60 | >95 | Requires halogenated precursor |
| Swern Oxidation | Oxalyl chloride, DMSO, −60°C | 75–80 | >90 | Costly reagents |
Q & A
Q. How to address discrepancies between computational predictions and experimental results for this compound properties?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvent models). Validate force fields in molecular dynamics simulations against experimental data (e.g., diffusion coefficients from NMR). Publish negative results to inform future studies .
Ethical and Reporting Standards
Q. What ethical guidelines apply to handling hazardous intermediates in this compound synthesis?
Q. How to ensure compliance with journal requirements when publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
